molecular formula C20H26N2O5S B1666765 Alacepril CAS No. 74258-86-9

Alacepril

Katalognummer B1666765
CAS-Nummer: 74258-86-9
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: FHHHOYXPRDYHEZ-LMARGRMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alacepril is an ACE inhibitor medication indicated as a treatment for hypertension . It metabolizes to captopril and desacetylalacepril . It’s also used in veterinary medicine for dogs with mitral valve disease .


Synthesis Analysis

The synthesis of Alacepril involves the use of N-Methylmorpholine and 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of Alacepril is C20H26N2O5S . Its exact mass is 406.1562 and its molecular weight is 406.4958 g/mol .


Chemical Reactions Analysis

Alacepril is a prodrug that is rapidly metabolized to captopril . Captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II .


Physical And Chemical Properties Analysis

Alacepril has a molar mass of 406.50 g·mol −1 . It is a thioacetate ester and a dipeptide .

Wissenschaftliche Forschungsanwendungen

1. Canine Patent Ductus Arteriosus

  • Summary of Application : Alacepril was administered to puppies with Patent Ductus Arteriosus (PDA), a congenital heart disease with a high incidence in veterinary medicine . The study aimed to examine the relationship between plasma chymase activity and the administration of Alacepril .
  • Methods of Application : Alacepril was administered to 13 puppies with PDA. Conventional echocardiographic parameters and non-invasive blood pressure were measured before and after medication .
  • Results : Plasma chymase activity significantly increased, but blood pressure significantly decreased .

2. Chronic Renal Failure

  • Summary of Application : This study was designed to investigate the appropriate doses of Alacepril in patients with chronic renal failure .
  • Methods of Application : The total plasma concentration of captopril, an active metabolite of Alacepril, was measured in 47 patients with chronic renal failure or normal renal function .
  • Results : The study suggested that Alacepril should be reduced from 50 to 25 and 12.5 mg/day in patients with a serum creatinine level of greater than 2–3 and 4–6 mg/dL, respectively, in order to maintain a plasma level equivalent to that in subjects with normal renal function receiving 50 mg/day Alacepril .

3. Mitral Valve Disease (MVD) in Dogs

  • Summary of Application : The safety, tolerance, and efficacy of Alacepril in terms of cough suppression in dogs with Mitral Valve Disease (MVD) were investigated .

4. COVID-19 Treatment

  • Summary of Application : A study was conducted to investigate the potential inhibitory activity of ACE inhibitors, including Alacepril, against SARS-CoV-2 by targeting the human angiotensin-converting enzyme 2 (hACE2) receptor .
  • Methods of Application : The study used molecular docking and dynamics simulation to examine the interaction between Alacepril and the hACE2 receptor .
  • Results : Alacepril was found to interact with the hACE2 receptor, the host entranceway for SARS-CoV-2 spike protein, exhibiting acceptable rmsd_refine values and strong binding affinity .

5. Cardiac Diseases in Veterinary Medicine

  • Summary of Application : A study was conducted to investigate the effect of Alacepril on plasma chymase activity in cases of Patent Ductus Arteriosus (PDA), a congenital heart disease with a high incidence in veterinary medicine .
  • Methods of Application : Alacepril was administered to 13 puppies with PDA, and plasma chymase activity was measured before and after medication .
  • Results : The study found that plasma chymase activity significantly increased due to ACE inhibition in PDA cases treated with Alacepril .

Zukünftige Richtungen

While Alacepril is a relatively novel ACE inhibitor, more research is needed to fully understand its efficacy and safety, especially in terms of cough suppression in dogs with mitral valve disease . Furthermore, appropriate doses of Alacepril for patients with chronic renal failure are still being investigated .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHHOYXPRDYHEZ-COXVUDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048576
Record name Alacepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alacepril

CAS RN

74258-86-9
Record name Alacepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74258-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alacepril [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alacepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALACEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(=O)SCC(C)C(=O)N1CCCC1C(=O)NC(Cc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alacepril
Reactant of Route 2
Reactant of Route 2
Alacepril
Reactant of Route 3
Reactant of Route 3
Alacepril
Reactant of Route 4
Alacepril
Reactant of Route 5
Alacepril
Reactant of Route 6
Alacepril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.